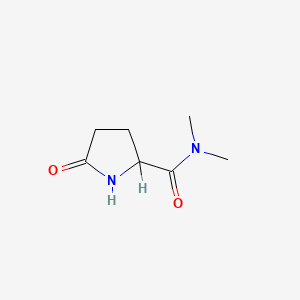

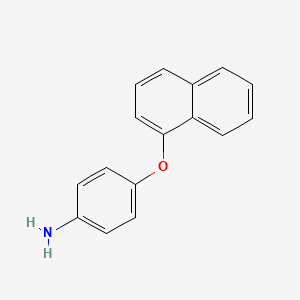

4-(Naphthalen-1-yloxy)aniline

Vue d'ensemble

Description

4-(Naphthalen-1-yloxy)aniline is a chemical compound with the molecular formula C16H13NO . It is used in various scientific research and has been mentioned in several peer-reviewed papers .

Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene ring attached to an aniline group via an oxygen atom . The compound has a molecular weight of 219.29 .Physical and Chemical Properties Analysis

This compound is a low melting solid . More specific physical and chemical properties such as boiling point, solubility, and spectral data are not provided in the searched resources.Applications De Recherche Scientifique

Fluorescent Imaging and Sensing Applications

4-(Naphthalen-1-yloxy)aniline derivatives have been utilized in the development of fluorescent imaging and sensing applications. For example, a study by Adhikari et al. (2016) introduced a 4-(naphthalen-1-ylethynyl) aniline appended rhodamine-based fluorescent chemosensor for the detection of Sn2+ ions in living cells. This probe exhibits high sensitivity and faster response compared to existing systems, making it a powerful tool for real-time imaging and trace detection of tin ions in biological samples (Adhikari et al., 2016).

Protein and Membrane Interaction Studies

The interaction of naphthalene derivatives with proteins and membranes has been a subject of research for decades. L. Stryer's research in 1965 demonstrated the binding of 1-Anilino-8-naphthalene sulfonate (a compound related to this compound) to apomyoglobin and apohemoglobin, serving as a fluorescent probe of non-polar binding sites. This early work laid the foundation for using naphthalene derivatives as fluorescent probes in studying protein structures and dynamics (Stryer, 1965).

Material Science and Polymer Research

In material science, this compound derivatives have contributed to advancements in polymer research. Tianyun Li et al. (2017) synthesized naphthalene-containing diamines that were used to produce polyimides with improved solubility and optical transparency. These materials demonstrate high thermal stability, making them suitable for applications requiring materials that can withstand high temperatures while maintaining transparency (Tianyun Li et al., 2017).

Advanced Synthesis Techniques

Efficient synthesis techniques involving naphthalene derivatives have been developed to create compounds with unique properties. A study by Nan Wang et al. (2019) reports on the microwave-assisted copper(0)-catalyzed Ullmann reaction to synthesize 8-Anilinonaphthalene-1-sulfonic Acid (ANS) derivatives, showcasing improved yields and diverse spectral properties. These derivatives are significant for biological system studies due to their environmentally sensitive fluorescent nature (Wang et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

4-naphthalen-1-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c17-13-8-10-14(11-9-13)18-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGYJLHOEOYGIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356101 | |

| Record name | 4-(naphthalen-1-yloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76590-19-7 | |

| Record name | 4-(naphthalen-1-yloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

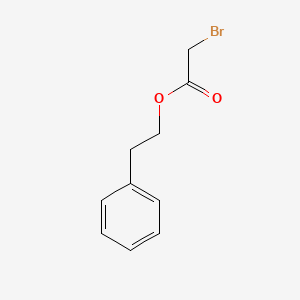

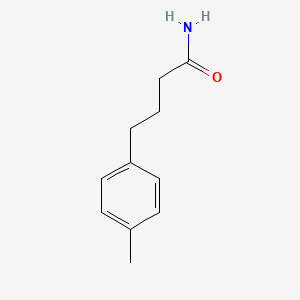

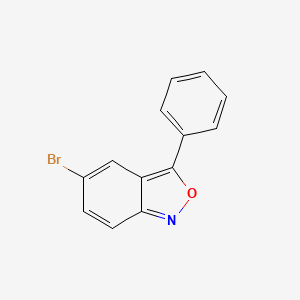

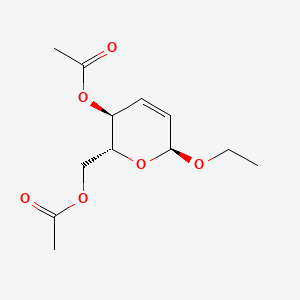

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-6-chloro-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1620226.png)

![[2-Methyl-6-oxidanyl-4,5-bis(phenylcarbonyloxy)oxan-3-yl] benzoate](/img/structure/B1620234.png)